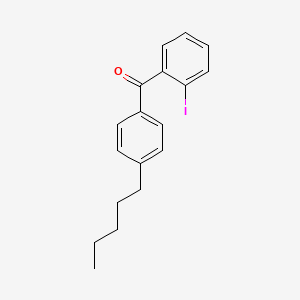

4-(Pyrid-2-yloxy)benzoyl chloride

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "4-(Pyrid-2-yloxy)benzoyl chloride" involves multiple steps and various chemical reactions. For instance, the synthesis of a related aromatic diamine monomer containing a pyridine unit, 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), was achieved through a Friedel–Crafts acylation followed by nucleophilic substitution and reduction reactions . Another related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, was synthesized from nitro displacement and subsequent acidic hydrolysis and cyclodehydration . These syntheses highlight the complexity and multi-step nature of producing pyridine-containing aromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Pyrid-2-yloxy)benzoyl chloride" has been characterized using various spectroscopic techniques. For example, a heterocyclic compound with a pyridin-2-yl group was structurally characterized by FT-IR, NMR, UV-Vis, Mass spectroscopies, and single-crystal X-ray diffraction methods. Theoretical calculations using density functional theory (DFT) were also employed to optimize the molecular geometry and investigate molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties .

Chemical Reactions Analysis

The chemical reactivity of pyridine-containing benzoyl compounds is diverse. For instance, N-benzoyl-4-(dimethylamino)pyridinium chloride was used for the direct benzoylation of alcohols, showcasing its utility as a reagent in organic synthesis . Another study described the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, indicating the potential for complex reactions involving pyridine and benzoyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing polyimides derived from related monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C. These polyimides were predominantly amorphous as revealed by wide-angle X-ray diffraction measurements . Another set of polyimides showed good solubility in aprotic amide solvents and cresols, excellent thermal stability, and outstanding mechanical properties . Additionally, the electrical conductivity of poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol and its polymer-metal complexes was investigated, revealing insights into the material's electrical properties .

Scientific Research Applications

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry

- Application Summary: Benzamides have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . They have been used to study their in vitro antioxidant activity determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Methods of Application: The benzamide compounds were synthesized via a series of chemical reactions, and their structures were confirmed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Pesticidal Lead Compounds

- Scientific Field: Organic Chemistry

- Application Summary: A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions . These compounds were tested for their larvicidal activities against mosquito larvae and fungicidal activities against different fungi .

- Methods of Application: The benzamides were synthesized via esterification, cyanation, cyclization and aminolysis reactions . The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .

- Results: Most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40% . At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi .

Small-Molecule Analysis in Biological Samples

- Scientific Field: Biochemistry

- Application Summary: Benzoyl chloride derivatization is used to improve the analysis of polar small molecules in biological samples using liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

- Methods of Application: The process of sample preparation and method development involves benzoyl chloride (BzCl) derivatization .

- Results: This technique improves both sensitivity and selectivity in the analysis of polar small molecules .

Friedel-Crafts Acylation

- Scientific Field: Organic Chemistry

- Application Summary: Friedel-Crafts acylation of benzene derivatives is a frequently used reaction in organic synthesis to form C-C bonds . This reaction is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

- Methods of Application: The reaction involves the use of various catalytic systems, including metal halogen acid, metal oxide, metal triflate, ionic liquids, and others .

- Results: The reaction allows the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides .

Preparation of Dyes and Resins

- Scientific Field: Industrial Chemistry

- Application Summary: Benzoyl chloride is used in the preparation of dyes and resins .

- Methods of Application: The specific methods of application can vary widely depending on the particular dye or resin being synthesized .

- Results: The result is a variety of dyes and resins that have a wide range of uses in various industries .

Production of Peroxides

- Scientific Field: Industrial Chemistry

- Application Summary: Benzoyl chloride is useful for the production of peroxides .

- Methods of Application: The specific methods of application can vary widely depending on the particular peroxide being synthesized .

- Results: The result is a variety of peroxides that have a wide range of uses in various industries .

Safety And Hazards

4-(Pyrid-2-yloxy)benzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be inhaled or come into contact with skin and eyes. If inhaled or contacted, immediate medical attention is required . It reacts violently with water and liberates toxic gas . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name |

4-pyridin-2-yloxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXGFQOJMJJPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614879 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrid-2-yloxy)benzoyl chloride | |

CAS RN |

51363-01-0 | |

| Record name | 4-(2-Pyridinyloxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51363-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)